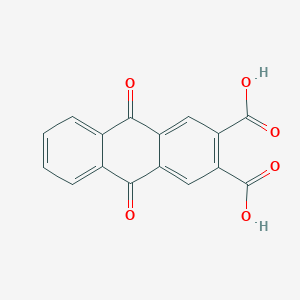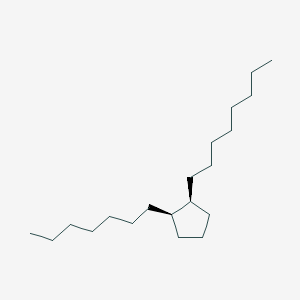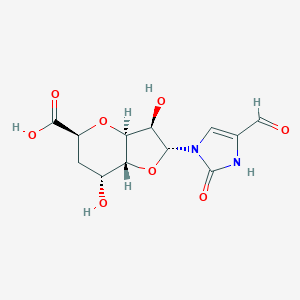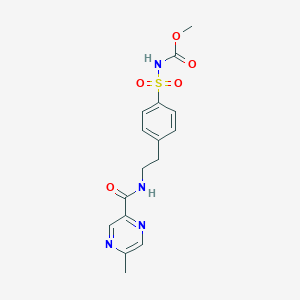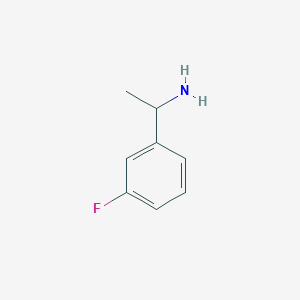![molecular formula C44H66N2O12 B130073 (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one CAS No. 152271-10-8](/img/structure/B130073.png)
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one involves the inhibition of various enzymes and pathways that are involved in inflammation, tumor growth, and microbial infections. It has been found to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of tumor cells. Additionally, it has been found to have anti-microbial properties, inhibiting the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its potential use in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one. These include further investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease, as well as its potential use in the treatment of various inflammatory and tumor-related diseases. Additionally, further studies are needed to determine its safety and efficacy, as well as its potential for use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one involves the reaction of 4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenylpropan-1-one with maleic anhydride in the presence of a catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
152271-10-8 |
|---|---|
Produktname |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one |
Molekularformel |
C44H66N2O12 |
Molekulargewicht |
815 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/2C20H31NO4.C4H4O4/c2*1-3-11-24-14-17-12-16(19(23)4-2)7-8-20(17)25-15-18(22)13-21-9-5-6-10-21;5-3(6)1-2-4(7)8/h2*7-8,12,18,22H,3-6,9-11,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
NNIKQPLCHLDRID-UHFFFAOYSA-N |
Isomerische SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
Synonyme |
1-Propanone, 1-(4-(2-hydroxy-3-(1-pyrrolidinyl)propoxy)-3-(propoxymeth yl)phenyl)-, (E)-2-butenedioate (2:1) (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

